Scaffold Isomerism: Direct Functional Comparison of 6-Azabicyclo[3.2.1]octane vs. 8-Azabicyclo[3.2.1]octane in DAT Inhibition
A series of 2,3-disubstituted 6-azabicyclo[3.2.1]octanes (normorphans) were synthesized and compared directly against the well-established 8-azabicyclo[3.2.1]octane (tropane) scaffold, which is the core of cocaine, for dopamine transporter (DAT) inhibition. A key finding was that a normorphan analogue with a p-chloro substituent at the β-aryl group (compound 8c) exhibited an IC50 of 452 nM. This was in the same potency range as cocaine itself, which was tested under the same conditions and exhibited an IC50 of 459 nM [1]. The study identifies the normorphan framework as a novel chemical scaffold in DAT inhibitor design, providing a new three-dimensional structure for interaction with the transporter protein distinct from the tropane nucleus [1].
| Evidence Dimension | Dopamine Transporter (DAT) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 452 nM (for the p-chloro-substituted normorphan analogue 8c, which is derived from the 6-azabicyclo[3.2.1]octane scaffold) |
| Comparator Or Baseline | Cocaine (contains 8-azabicyclo[3.2.1]octane tropane scaffold): IC50 = 459 nM |
| Quantified Difference | Potency of the normorphan analogue is statistically equivalent to that of cocaine (ratio of 452/459 ≈ 0.98). |
| Conditions | In vitro assay for reuptake inhibition at the dopamine transporter (DAT). |
Why This Matters
This demonstrates that the 6-azabicyclo[3.2.1]octane scaffold is a viable, and mechanistically novel, alternative to the tropane scaffold, offering a distinct patent landscape and potentially different off-target interaction profiles.
- [1] Quirante, J., Vila, X., Bonjoch, J., Kozikowski, A. P., & Johnson, K. M. (2004). 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry, 12(6), 1383-1391. View Source
